(2,3,4,5,6-13C5)pyridine-3-carboxylic acid

Catalog No.
S916940
CAS No.
1189954-79-7
M.F
¹³C₆H₅NO₂
M. Wt
129.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,3,4,5,6-13C5)pyridine-3-carboxylic acid

CAS Number

1189954-79-7

Product Name

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid

IUPAC Name

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid

Molecular Formula

¹³C₆H₅NO₂

Molecular Weight

129.07

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1

SMILES

C1=CC(=CN=C1)C(=O)O

Synonyms

3-Pyridinecarboxylic Acid-13C6; 3-Carboxylpyridine-13C6; 3-Carboxypyridine-13C6; Akotin-13C6; Apelagrin-13C6; Niacin-13C6; Niacor-13C6; Niaspan-13C6; Nicacid-13C6; Pelonin-13C6; Vitamin B3-13C6; Vitamin B5-13C6; Wampocap-13C6; β-Pyridinecarboxylic Ac
  • Metabolic Tracing

    Researchers can use nicotinic acid-13C6 to track the metabolic pathways of nicotinic acid in an organism. By following the incorporation of the carbon-13 isotope into different molecules, scientists can gain insights into how the body absorbs, uses, and excretes nicotinic acid. Source: Isotope Labeling in Biomedical Research:

  • Pharmacokinetic Studies

    Nicotinic acid-13C6 can be used to study the absorption, distribution, metabolism, and excretion (ADME) of nicotinic acid in a biological system. By measuring the concentration of the isotope label in different tissues and fluids over time, researchers can gain valuable information about the pharmacokinetics of nicotinic acid. Source: Introduction to Pharmacokinetics & Pharmacodynamics

  • Mass Spectrometry Analysis

    The carbon-13 isotope label in nicotinic acid-13C6 allows for its easy detection and quantification using mass spectrometry techniques. This makes it a valuable tool for researchers studying nicotinic acid metabolism and other biological processes. Source: Isotope Ratio Mass Spectrometry:

(2,3,4,5,6-^13C_5)pyridine-3-carboxylic acid, commonly known as nicotinic acid or vitamin B3, is a stable isotopic form of pyridine-3-carboxylic acid. This compound features a pyridine ring with a carboxylic acid group at the third position. The incorporation of carbon-13 isotopes allows for unique applications in tracing and metabolic studies. Its chemical formula is C₆H₅NO₂, with a molecular weight of approximately 123.11 g/mol .

Typical of carboxylic acids and aromatic compounds:

  • Decarboxylation: Under specific conditions, nicotinic acid can undergo decarboxylation to yield pyridine.
  • Esterification: It can react with alcohols to form esters, which are important in synthetic organic chemistry.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile in various substitution reactions .

Nicotinic acid is biologically significant due to its role as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), essential coenzymes in cellular metabolism. It exhibits several biological activities:

  • Vitamin Function: As a vitamin, it is crucial for energy metabolism and DNA repair.
  • Antioxidant Properties: Nicotinic acid has been shown to exhibit antioxidant properties, protecting cells from oxidative stress.
  • Cholesterol Regulation: It can help lower LDL cholesterol and triglycerides while raising HDL cholesterol levels .

The synthesis of (2,3,4,5,6-^13C_5)pyridine-3-carboxylic acid can be achieved through several methods:

  • Cyclization of 3-Pyridinecarboxaldehyde: This method involves the cyclization of 3-pyridinecarboxaldehyde with appropriate reagents.
  • Functionalization of Pyridine Derivatives: Various pyridine derivatives can be functionalized to introduce the carboxylic acid group.
  • One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods involving multiple reagents that streamline the process while maintaining high yields .

Nicotinic acid has diverse applications across various fields:

  • Pharmaceuticals: Used in formulations for cardiovascular diseases and as a dietary supplement for vitamin B deficiency.
  • Agriculture: Acts as a growth stimulant for certain plants and is included in some fertilizers.
  • Food Industry: Employed as a food additive and flavor enhancer due to its nutritional properties .

Research has indicated that nicotinic acid interacts with various biological systems:

  • Metabolic Pathways: Studies have shown that it plays a significant role in lipid metabolism and energy production.
  • Drug Interactions: Nicotinic acid may interact with medications affecting cholesterol levels, enhancing their efficacy or altering their metabolism.
  • Receptor Binding: It binds to nicotinic acetylcholine receptors, influencing neurotransmission and potentially affecting cognitive functions .

Several compounds are structurally similar to (2,3,4,5,6-^13C_5)pyridine-3-carboxylic acid. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FormulaUnique Features
Picolinic Acid (2-Pyridinecarboxylic Acid)C₆H₅NO₂Has the carboxylic group at position 2; involved in metal ion chelation.
Isonicotinic Acid (4-Pyridinecarboxylic Acid)C₆H₅NO₂Carboxylic group at position 4; used in pharmaceuticals for tuberculosis treatment.
5-Bromo-2-Methylnicotinic AcidC₇H₈BrN₁O₂Contains bromine substituent; used in synthetic organic chemistry.
6-Methylamino-Pyridine-3-Carboxylic AcidC₇H₈N₂O₂Contains an amino group at position 6; studied for proteomics applications.

Nicotinic acid's unique position on the pyridine ring allows it to participate in distinct biological activities and

XLogP3

0.4

Wikipedia

(~13~C_5_)Pyridine-3-(~13~C)carboxylic acid

Dates

Modify: 2023-08-15

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